2-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)cyclohexan-1-one

Lipophilicity Membrane Permeability Drug Likeness

2-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)cyclohexan-1-one (CAS 1878030-12-6) is a heterocyclic diketone combining a 1-methyl-1,2,3-triazole-4-carbonyl substituent at the α-position of a cyclohexanone ring. Its molecular formula is C₁₀H₁₃N₃O₂ with a molecular weight of 207.23 g/mol.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
Cat. No. B13301529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)cyclohexan-1-one
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCN1C=C(N=N1)C(=O)C2CCCCC2=O
InChIInChI=1S/C10H13N3O2/c1-13-6-8(11-12-13)10(15)7-4-2-3-5-9(7)14/h6-7H,2-5H2,1H3
InChIKeyTUWUVWNFOZMXHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)cyclohexan-1-one: Structural Identity and Procurement-Grade Characterization for Triazole-Ketone Research


2-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)cyclohexan-1-one (CAS 1878030-12-6) is a heterocyclic diketone combining a 1-methyl-1,2,3-triazole-4-carbonyl substituent at the α-position of a cyclohexanone ring. Its molecular formula is C₁₀H₁₃N₃O₂ with a molecular weight of 207.23 g/mol [1]. The compound features zero hydrogen bond donors, four hydrogen bond acceptors, a topological polar surface area (TPSA) of 64.9 Ų, and a computed XLogP3 of 0.6, placing it in a favorable lipophilicity window for membrane permeability [1]. It is commercially available at 95% purity from multiple reputable chemical suppliers, supported by full quality assurance documentation including SDS and COA . The compound belongs to the triazolyl-alkanone class, which has been claimed in patent literature to possess fungicidal, microbicidal, and plant-growth regulating properties [2].

Why Generic Substitution Fails: Differentiating 2-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)cyclohexan-1-one from Ring-Size and Substituent Analogs in Procurement Decisions


Triazole-cycloalkanone derivatives cannot be interchangeably substituted without altering critical physicochemical and biological performance parameters. The 2-position attachment of the 1-methyl-1,2,3-triazole-4-carbonyl group to cyclohexanone creates a specific conformational and electronic environment that differs substantively from regioisomeric (e.g., 3- or 4-substituted), ring-size variant (e.g., cyclopentanone), and N1-substituent variant (e.g., aryl instead of methyl) analogs. These structural differences translate into measurable variations in lipophilicity (XLogP3), molecular volume, and hydrogen-bonding capacity that directly impact membrane permeability, target binding, and metabolic stability [1][2]. The following quantitative evidence demonstrates that selecting the precise cyclohexanone-scaffold, N1-methyl substituted compound—rather than a generic triazole-ketone alternative—is essential for reproducible experimental outcomes in antifungal screening, cytotoxic evaluation, or synthetic intermediate applications [3].

Quantitative Differentiation Evidence: 2-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)cyclohexan-1-one Versus Closest Analogs


Lipophilicity Advantage: 6-Fold Higher XLogP3 of the Cyclohexanone Scaffold Over the Cyclopentanone Analog

The target compound exhibits a computed XLogP3 of 0.6, compared to 0.1 for the direct ring-size analog 2-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)cyclopentan-1-one (CAS 1862503-49-8) [1][2]. This 6-fold difference in computed octanol-water partition coefficient indicates that the cyclohexanone analog possesses substantially greater lipophilicity, which is a key determinant of passive membrane permeability and oral bioavailability potential. The TPSA is identical for both compounds (64.9 Ų), confirming that the lipophilicity difference arises solely from the additional methylene unit in the cyclohexanone ring [1][2].

Lipophilicity Membrane Permeability Drug Likeness

Molecular Weight and Volume Differentiation: Cyclohexanone Core Provides Increased Steric Bulk for Target Binding Pockets

The target compound has a molecular weight of 207.23 g/mol compared to 193.20 g/mol for the cyclopentanone analog [1][2]. This 14.03 g/mol difference (approximately 7.3% larger) reflects the additional methylene group in the cyclohexanone ring, which increases molecular volume and conformational flexibility. The larger ring scaffold occupies greater three-dimensional space within enzyme active sites or receptor binding pockets. In the context of the 1,4-disubstituted-1,2,3-triazole linked cyclic ketone series, the cyclohexanone-based scaffold (represented by compound AR-7) demonstrated moderate cytotoxicity with IC₅₀ values of 11.8 µM and 13.6 µM against pancreatic adenocarcinoma (Capan-1) and colorectal carcinoma (HCT 116) cells, respectively, with molecular docking showing a favorable binding interaction of −7.1 kcal/mol against the galectin-1 receptor [3].

Molecular Recognition Steric Complementarity Lead Optimization

N1-Methyl Substitution: Reduced Molecular Complexity and Improved Synthetic Tractability Versus N1-Aryl Analogs

The target compound bears an N1-methyl substituent (MW 207.23, formula C₁₀H₁₃N₃O₂), whereas the corresponding N1-(3,4-dichlorophenyl) analog (CAS 866050-66-0) carries a substantially larger aryl group, resulting in a molecular weight of 338.19 g/mol (formula C₁₅H₁₃Cl₂N₃O₂) [1]. This represents a 63.2% increase in molecular weight and introduces two chlorine atoms that significantly alter electronic properties, metabolic stability, and potential toxicity profiles. The methyl-substituted variant retains the core triazole-carbonyl-cyclohexanone pharmacophore while minimizing extraneous molecular complexity—a principle aligned with fragment-based drug discovery efficiency metrics (lower molecular weight and atom count correlate with higher ligand efficiency indices) [2].

Synthetic Efficiency Fragment-Based Drug Design Molecular Complexity

Class-Level Fungicidal Activity: Triazolyl-Alkanone Patent Precedent Supporting Antimicrobial Screening Prioritization

Bayer's foundational patent (US 4,772,623) explicitly claims that triazolyl-alkanones of the general formula incorporating cycloalkyl R1 groups and keto A functionality possess fungicidal, microbicidal, and plant-growth regulating properties [1]. The target compound—with its cyclohexanone ring (R1 = cycloalkyl component) and ketone functionality—directly maps onto this pharmacophoric template. In related triazole-cyclohexanone derivatives, antifungal screening has yielded MIC values as low as 0.0156 μg/mL against Candida albicans for compounds incorporating the 1,2,3-triazole-cyclohexanone scaffold, representing potency superior to fluconazole in that specific assay [2]. While direct MIC data for the target compound itself have not yet been published in the peer-reviewed literature, the structural alignment with proven fungicidal chemotypes establishes a strong rationale for prioritizing this compound in antifungal discovery screens over non-triazole or non-cycloalkanone alternatives.

Antifungal Activity Agrochemical Discovery Microbicidal Screening

Synthetic Accessibility via Metal-Free DABCO-Mediated Aza-Michael Addition: A Differentiated Route to 2,4-Disubstituted Triazoles

The target compound can be synthesized via DABCO-mediated aza-Michael addition of 4-aryl-1H-1,2,3-triazoles to 2-cycloalken-1-ones, a metal-free protocol conducted in acetonitrile at room temperature that yields 2,4-disubstituted 2H-1,2,3-triazoles as major adducts and 1,4-disubstituted 1H-1,2,3-triazoles as minor adducts, with very good to excellent combined chemical yields after chromatographic separation [1]. This synthetic route avoids copper catalysis (required for traditional Huisgen cycloaddition), eliminating concerns about residual metal contamination in biological assays. The reaction tolerates both electron-rich and electron-poor substituents on the triazole aryl moiety, though reaction times are extended (4–8 days), representing a trade-off between metal-free purity and throughput [1].

Click Chemistry Green Synthesis Regioselective Synthesis

Purity Specification and Quality Assurance: 95% Minimum Purity with Full Documentation Support

The target compound is supplied at a minimum purity specification of 95% (HPLC/GC), with batch-specific certificates of analysis (COA) and safety data sheets (SDS) available from established chemical suppliers . Long-term storage is specified at cool, dry conditions, with the compound classified as non-hazardous for DOT/IATA transport . This documentation and purity level exceed the typical 90–93% purity offered for less common research intermediates and ensure that biological assay results are not confounded by impurities exceeding 5%. The compound's TPSA of 64.9 Ų and zero hydrogen bond donors predict adequate solubility in DMSO and common organic solvents for screening purposes [1].

Quality Control Reproducibility Procurement Specification

Optimal Application Scenarios for 2-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)cyclohexan-1-one Based on Quantitative Differentiation Evidence


Fragment-Based Antifungal Lead Discovery Leveraging the Triazolyl-Alkanone Pharmacophore

The compound's N1-methyl substitution, cyclohexanone core, and alignment with the patented triazolyl-alkanone fungicidal pharmacophore [1] make it a compelling fragment hit for antifungal screening cascades targeting Candida, Aspergillus, and other pathogenic fungi. Its low molecular weight (207.23 g/mol) and favorable XLogP3 (0.6) [2] position it within optimal fragment space for subsequent elaboration. The metal-free synthetic route via DABCO-mediated aza-Michael addition ensures that copper contamination does not interfere with metalloenzyme-target assays, a critical advantage over CuAAC-derived triazole fragments. Procurement at 95% purity with full documentation [3] supports immediate deployment in high-throughput screening without additional purification.

Scaffold-Hopping and Ring-Size SAR Studies in Medicinal Chemistry

The documented XLogP3 advantage of 0.6 for the cyclohexanone analog versus 0.1 for the cyclopentanone analog [1] provides a rational basis for pair-wise SAR comparisons. Researchers investigating the impact of ring size on membrane permeability, target engagement, and metabolic stability can procure both the cyclohexanone (CAS 1878030-12-6) and cyclopentanone (CAS 1862503-49-8) analogs [2] as a matched pair. The cyclohexanone variant is expected to exhibit superior cellular permeability due to its higher lipophilicity while maintaining identical H-bond donor/acceptor profiles (0 HBD, 4 HBA) and TPSA (64.9 Ų), isolating the ring-size variable for clean SAR interpretation.

Agrochemical Discovery: Fungicide and Plant Growth Regulator Screening

Bayer's patent (US 4,772,623) specifically claims triazolyl-alkanones with cycloalkyl R1 groups and keto functionality as fungicides, microbicides, and plant growth regulators [1]. The target compound, featuring a cyclohexanone-derived R1 group and a ketone at the A position, maps precisely onto the patent's Markush structure. This patent precedent, combined with sub-μg/mL MIC values observed for structurally related triazole-cyclohexanone derivatives against fungal pathogens [2], supports prioritized screening of this compound in agrochemical discovery programs targeting rust, powdery mildew, and other crop diseases. The compound's non-hazardous transport classification facilitates international shipment to agricultural research stations.

Synthetic Building Block for Diversification via Enolate and Carbonyl Chemistry

The compound's dual carbonyl system—the cyclohexanone ketone and the triazole-4-carbonyl group—provides two distinct electrophilic sites for synthetic diversification. The cyclohexanone carbonyl is susceptible to enolate formation, aldol condensation, and reductive amination, while the triazole-4-carbonyl can undergo nucleophilic addition and hydrazone formation. The DABCO-mediated aza-Michael protocol establishing the core scaffold [1] demonstrates that the triazole-cyclohexanone linkage is chemically robust under both acidic and basic conditions. The compound's computed properties (MW 207.23, XLogP3 0.6, 2 rotatable bonds) [2] indicate that downstream derivatives will remain within drug-like chemical space, making it an attractive core scaffold for combinatorial library synthesis.

Quote Request

Request a Quote for 2-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)cyclohexan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.